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This guide provides a comparative overview of the preclinical performance of TNG348, a
selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in cancer models
harboring BRCA1 versus BRCA2 mutations. While the clinical development of TNG348 was
halted due to observed liver toxicity in a Phase 1/2 trial (NCT06065059), the preclinical data
offers valuable insights into the therapeutic potential of USP1 inhibition in cancers with
homologous recombination deficiency (HRD).[1][2]

Mechanism of Action: Targeting DNA Damage
Repalir

TNG348 functions by inhibiting USP1, a key enzyme in the DNA damage response pathway.
Specifically, TNG348 prevents the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA)
and Fanconi Anemia group D2 protein (FANCD?2).[3] This disruption of the DNA repair process
is particularly detrimental to cancer cells with pre-existing defects in homologous
recombination, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal
effect. The mechanism is distinct from that of Poly (ADP-ribose) polymerase (PARP) inhibitors,
the current standard of care for many BRCA-mutant cancers.[4][5]
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Caption: Mechanism of action of TNG348.

Preclinical Performance of TNG348

The available preclinical data demonstrates TNG348's activity in BRCA-mutant cancer models.
However, direct side-by-side comparisons of its efficacy in BRCA1 versus BRCA2 mutant
models are limited. The data is often presented for "BRCA1/2-mutant” or "HRD+" models
collectively.

In Vitro Studies

TNG348 has shown potent and selective inhibition of cell viability in BRCA-mutant cell lines.

BRCA TNG348 IC50
. . TNG348 IC50
Cell Line Cancer Type Mutation R (Ub-PCNA
(Viability) L
Status Inhibition)

Triple-Negative
MDA-MB-436 BRCA1 mutant 68 nM 95 nM
Breast Cancer
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This table summarizes the available quantitative in vitro data for TNG348 in a BRCA1-mutant
cell line.[6]

In Vivo Studies

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of TNG348, both
as a single agent and in combination with PARP inhibitors.

Model Type

Cancer Type

BRCA
Mutation
Status

Treatment
Regimen

Outcome

Cell Line-Derived
Xenograft (CDX)

Triple-Negative
Breast Cancer

BRCA1 mutant

TNG348 (dose-
dependent)

Dose-dependent
tumor growth
inhibition.[4][7]

Patient-Derived
Xenograft (PDX)

Ovarian Cancer

BRCA2 mutant

TNG348 (100

mg/kg, p.o., g.d.)
+ Niraparib (30

mg/kg, p.o., g.d.)

Synergistic tumor
growth inhibition.

Patient-Derived
Xenograft (PDX)

Pancreatic

Cancer

BRCA1 mutant

TNG348 (80
mg/kg, p.o.,
b.i.d.) + Olaparib
(50 mg/kg, p.o.,
g.d.)

Synergistic tumor
growth inhibition.

Patient-Derived
Xenograft (PDX)

Triple-Negative
Breast Cancer

BRCA1 mutant

TNG348 (100
mg/kg, p.o., gq.d.)
+ Olaparib (50
mg/kg, p.o.) ina
PARP inhibitor-

resistant model

Overcame
acquired PARP
inhibitor
resistance and
demonstrated
strong
combination

activity.[5]

This table summarizes the reported in vivo efficacy of TNG348 in various BRCA-mutant
xenograft models.
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Experimental Protocols
In Vitro Cell Viability (Clonogenic Assay)

e Cell Seeding: Cancer cell lines are seeded at a low density in 6-well plates and allowed to
adhere overnight.

Drug Treatment: Cells are treated with a range of concentrations of TNG348 or vehicle
control.

Incubation: Plates are incubated for 10-14 days to allow for colony formation.

Staining: Colonies are fixed and stained with crystal violet.

Quantification: The number of colonies in each well is counted to determine the surviving

fraction at each drug concentration. The IC50 value is then calculated.

In Vivo Xenograft Studies
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Caption: General workflow for preclinical xenograft studies.

o Cell Implantation: Human cancer cells with BRCA1 or BRCA2 mutations are implanted
subcutaneously into immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a specified size.
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o Treatment: Mice are treated with TNG348, a PARP inhibitor, a combination of both, or a
vehicle control, typically via oral gavage.

e Monitoring: Tumor volume and body weight are measured regularly throughout the study.

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated
groups to the control group.

Comparison with Alternatives
PARP Inhibitors

PARP inhibitors (e.g., Olaparib, Niraparib) are the established standard of care for many
patients with BRCA-mutant cancers. They function by trapping PARP on DNA, leading to the
accumulation of double-strand breaks that are lethal in HRD cells. Preclinical data suggests
that TNG348 can act synergistically with PARP inhibitors and may even overcome acquired
resistance to them, highlighting a potential combination therapy strategy.[1][8]

Other USP1 Inhibitors

Several other USP1 inhibitors are in early stages of clinical development. One such example is
KSQ-4279 (also known as RO7623066), which has also shown preclinical efficacy in BRCA-
deficient models as a single agent and in combination with PARP inhibitors.[9][10][11] These
emerging agents represent a continued interest in targeting USP1 for the treatment of HRD
cancers.

Conclusion and Future Directions

The preclinical data for TNG348 demonstrates its potential as a targeted therapy for BRCA-
mutant cancers, both as a monotherapy and in combination with PARP inhibitors. Its distinct
mechanism of action offers a potential strategy to overcome PARP inhibitor resistance.

However, the discontinuation of TNG348's clinical development due to liver toxicity is a
significant hurdle.[1][2] This underscores the importance of careful toxicological profiling for any
future USP1 inhibitors. Despite the clinical setback for TNG348, the robust preclinical efficacy
data provides a strong rationale for the continued investigation of USP1 as a therapeutic target
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in BRCA1 and BRCA2-mutant cancers. Future research will likely focus on developing USP1
inhibitors with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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